N-Acetylsulfamethazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

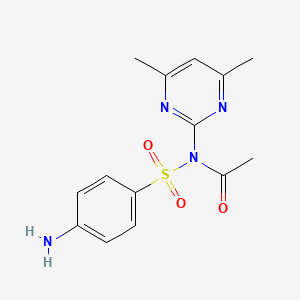

N-Acetylsulfamethazine, also known as this compound, is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-Acetylsulfamethazine (AcSMZ) is a metabolite of sulfamethazine, a sulfonamide antibiotic widely used for its antibacterial properties. Understanding the biological activity of AcSMZ is essential for evaluating its pharmacological effects, metabolism, and potential therapeutic applications. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is formed through the acetylation of sulfamethazine, primarily mediated by the enzyme N-acetyltransferase 2 (NAT2). This metabolic pathway is crucial for the detoxification and elimination of sulfamethazine from the body. The activity of NAT2 varies among individuals due to genetic polymorphisms, leading to different acetylator phenotypes: fast, intermediate, and slow acetylators. This variability can significantly impact drug efficacy and toxicity.

The mechanism of action of this compound primarily involves its role as a metabolite in the pharmacokinetics of sulfamethazine. The following points summarize its biological activity:

- Antibacterial Activity : AcSMZ retains some antibacterial properties similar to its parent compound sulfamethazine. It inhibits bacterial growth by interfering with folate synthesis, which is essential for bacterial DNA synthesis.

- Metabolic Pathway : AcSMZ is produced through NAT2-mediated acetylation. The efficiency of this process can influence drug levels in plasma and urine, affecting therapeutic outcomes.

- Genetic Variability : Studies indicate that individuals with different NAT2 phenotypes exhibit varying metabolic rates for AcSMZ, which can lead to differences in drug response and toxicity profiles .

Case Studies and Clinical Observations

- Acetaminophen Interaction : A study investigated the effect of acetaminophen on sulfamethazine acetylation. Results showed that acetaminophen significantly inhibited NAT2 activity, leading to decreased levels of AcSMZ in plasma among both fast and slow acetylators. This suggests potential drug-drug interactions that could affect therapeutic efficacy .

- Cancer Risk Association : Research has explored the association between NAT2 phenotypes and bladder cancer risk in populations exposed to sulfonamide antibiotics. Findings indicated that individuals with slow acetylator phenotypes may have an increased risk due to prolonged exposure to active metabolites like AcSMZ .

Toxicological Studies

A long-term study conducted on Fischer 344 rats assessed the effects of dietary sulfamethazine on health outcomes. The results indicated no significant increase in mortality rates among treated groups compared to controls, suggesting a relatively safe profile for AcSMZ at tested concentrations . However, further studies are necessary to fully understand any potential long-term effects.

Data Tables

The following table summarizes key findings from various studies regarding the biological activity and effects of this compound:

Propriétés

IUPAC Name |

N-(4-aminophenyl)sulfonyl-N-(4,6-dimethylpyrimidin-2-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3S/c1-9-8-10(2)17-14(16-9)18(11(3)19)22(20,21)13-6-4-12(15)5-7-13/h4-8H,15H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRYCOLRKKCBJJI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00188751 |

Source

|

| Record name | N-Acetylsulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35255-37-9 |

Source

|

| Record name | N-Acetylsulfamethazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035255379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetylsulfamethazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00188751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.